

Taspoglutide chemical structure and properties

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Taspoglutide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taspoglutide is a synthetic analogue of the human glucagon-like peptide-1 (GLP-1), a critical incretin hormone involved in glucose homeostasis. Developed as a potential therapeutic agent for type 2 diabetes, **taspoglutide** exhibits enhanced stability and a prolonged duration of action compared to the native GLP-1. This document provides a detailed technical overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **taspoglutide**.

Chemical Structure and Properties

Taspoglutide is a 30-amino acid peptide with specific modifications to enhance its resistance to enzymatic degradation, primarily by dipeptidyl peptidase-4 (DPP-4). These modifications involve the substitution of alanine at position 8 and glycine at position 35 with 2-aminoisobutyric acid (Aib), a non-proteinogenic amino acid.[1] This strategic substitution sterically hinders DPP-4 cleavage, significantly extending the peptide's plasma half-life.[2]

The primary amino acid sequence of **taspoglutide** is: His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Aib-Arg-NH₂.[3]



Property	Value	Reference
Chemical Formula	C152H232N40O45	[3][4][5]
Molar Mass	3339.763 g/mol	[3][4][5]
CAS Number	275371-94-3	[3][4][5]
Synonyms	BIM-51077, R1583, RO5073031	[5]

Physicochemical and Pharmacokinetic Properties

The structural modifications in **taspoglutide** not only enhance its stability but also influence its pharmacokinetic profile, allowing for once-weekly administration.

Parameter	Value	Reference
In Vitro Plasma Half-Life	9.8 hours (compared to 50 minutes for hGLP-1(7-36)NH ₂)	[2]
Receptor Binding Affinity (K _i)	1.1 ± 0.2 nM (for human GLP-1 receptor)	[2]
cAMP Production Potency (EC ₅₀)	0.06 nM	[2]
Peak Plasma Concentration (T _{max})	Within 24 hours post-injection	[1][3]
Sustained Plasma Concentration	> 14 days	[1][3]

Mechanism of Action: GLP-1 Receptor Signaling

Taspoglutide exerts its therapeutic effects by acting as a potent agonist at the GLP-1 receptor (GLP-1R), a member of the G protein-coupled receptor (GPCR) family.[6] The binding of **taspoglutide** to the GLP-1R, primarily expressed on pancreatic β -cells, initiates a cascade of intracellular signaling events.



Upon agonist binding, the GLP-1R undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, Gas. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). These downstream effectors mediate the glucosedependent stimulation of insulin synthesis and secretion, suppression of glucagon release, and other beneficial metabolic effects.



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Caption: GLP-1 Receptor Signaling Pathway.

Experimental Protocols Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of **taspoglutide** for the GLP-1 receptor.

Materials:

- Membranes from cells expressing the human GLP-1 receptor.
- Radiolabeled GLP-1 analogue (e.g., 125I-GLP-1).
- Unlabeled taspoglutide.

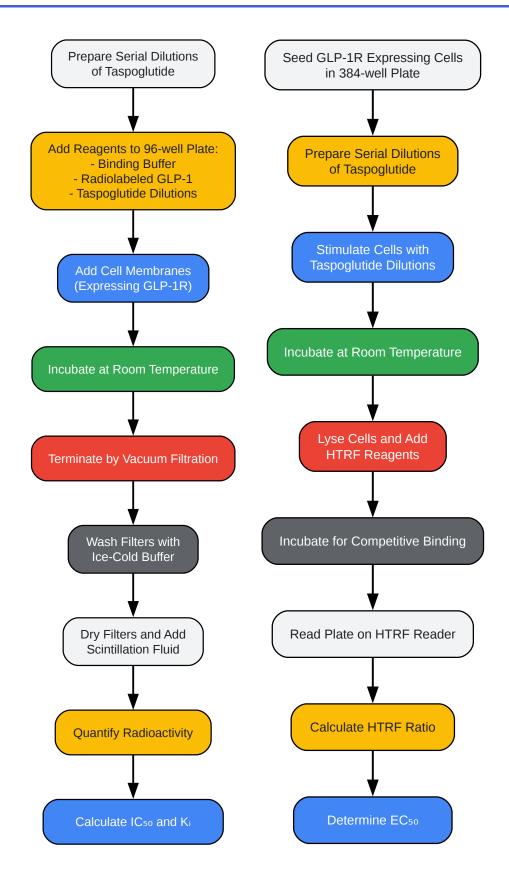


- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- 96-well filter plates (e.g., GF/C).
- Scintillation fluid.
- Microplate scintillation counter.

Procedure:

- Prepare serial dilutions of unlabeled taspoglutide in binding buffer.
- In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled GLP-1, and the serially diluted taspoglutide.
- Add the cell membrane preparation to each well to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation to reach equilibrium.
- Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation fluid to each well.
- Quantify the bound radioactivity using a microplate scintillation counter.
- Determine the concentration of **taspoglutide** that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (K_i).





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References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 4. innoprot.com [innoprot.com]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
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